molecular formula C18H18BrN3OS B2979581 (Z)-2-((E)-(4-ethoxybenzylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole hydrobromide CAS No. 351525-82-1

(Z)-2-((E)-(4-ethoxybenzylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole hydrobromide

Número de catálogo B2979581
Número CAS: 351525-82-1
Peso molecular: 404.33
Clave InChI: SETXCNWWLUJMIE-NNTHFVATSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound appears to contain a thiazole ring, which is a heterocyclic compound that includes a five-membered C3NS ring. The presence of the hydrazone functional group suggests that it might have been synthesized from a ketone or aldehyde precursor . The ethoxybenzylidene group indicates a benzene ring substituted with an ethoxy group, which could contribute to the compound’s physical and chemical properties.


Chemical Reactions Analysis

Hydrazones are known to undergo tautomerization, a type of isomerization where protons shift positions. They can also participate in various organic reactions, such as the Wolff-Kishner reduction .

Aplicaciones Científicas De Investigación

Anticancer Potential

Research has explored the anticancer activities of thiazole derivatives, including compounds similar to (Z)-2-((E)-(4-ethoxybenzylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole hydrobromide. For instance, a study by Bekircan et al. (2008) synthesized various arylidene hydrazides, demonstrating their potential against a wide array of cancer types, including lung, colon, breast, and leukemia cancers. These findings suggest the relevance of thiazole derivatives in cancer research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Enzyme Inhibition for Neurodegenerative Diseases

The potential of thiazole derivatives in treating neurodegenerative diseases has been explored. Arfan et al. (2018) synthesized a series of S-alkylated triazole-thiols, demonstrating notable cholinesterase inhibitory potential. This finding is relevant to the treatment of diseases like Alzheimer's, where enzyme inhibition can be a key therapeutic strategy (Arfan, Siddiqui, Abbasi, Rehman, Shah, Ashraf, Rehman, Saleem, Khalid, Hussain, & Khan, 2018).

Antimicrobial and Antibacterial Properties

Thiazole derivatives, similar to the compound , have been studied for their antimicrobial properties. Kumar et al. (2011) synthesized a series of hydrazides with notable in vitro antimicrobial activity, highlighting the potential of thiazole derivatives in combating microbial infections (Kumar, Kapoor, Thangadurai, Kumar, & Narasimhan, 2011).

Tyrosine Kinase Inhibition for Cancer Therapy

Thiazole derivatives have been investigated for their ability to inhibit tyrosine-specific protein kinases, a potential strategy in cancer therapy. Shiraishi et al. (1987) found that certain thiazole compounds specifically inhibit tyrosine kinases, suggesting their potential in targeted cancer treatments (Shiraishi, Domoto, Imai, Shimada, & Watanabe, 1987).

Antioxidant Properties

The antioxidant capabilities of thiazole derivatives have been a subject of interest. Sokmen et al. (2014) explored the antioxidant activities of certain thiazole compounds, indicating their potential use in oxidative stress-related conditions (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).

Antibacterial Activity Against Various Strains

The antibacterial efficacy of thiazole derivatives has been tested against different bacterial strains. Hassan et al. (2013) found that certain thiazole compounds exhibited significant antibacterial activity, highlighting their potential in antibiotic development (Hassan, Ibrahim, El-Sheref, Abdel‐Aziz, Bräse, & Nieger, 2013).

Propiedades

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS.BrH/c1-2-22-16-10-8-14(9-11-16)12-19-21-18-20-17(13-23-18)15-6-4-3-5-7-15;/h3-13H,2H2,1H3,(H,20,21);1H/b19-12+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETXCNWWLUJMIE-NNTHFVATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((E)-(4-ethoxybenzylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.